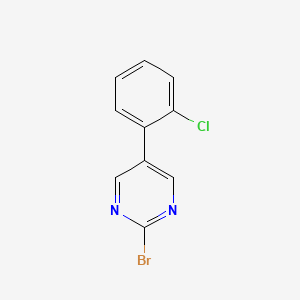
2-Bromo-5-(2-chlorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(2-chlorophenyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C10H6BrClN2 It is a derivative of pyrimidine, substituted with a bromine atom at the second position and a chlorophenyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-chlorophenyl)pyrimidine typically involves the bromination of 5-(2-chlorophenyl)pyrimidine. One common method is the reaction of 5-(2-chlorophenyl)pyrimidine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the second position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(2-chlorophenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).
Coupling Reactions: Reagents include boronic acids and palladium catalysts.
Major Products
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2-Bromo-5-(2-chlorophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a building block for the synthesis of bioactive molecules that can be used in various biological assays.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(2-chlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the structure of the final pharmaceutical compound derived from this intermediate .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopyrimidine: A simpler analog with a bromine atom at the second position of the pyrimidine ring.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine atoms, used in selective palladium-catalyzed cross-coupling reactions.
2-Substituted Thiazolo[3,2-a]pyrimidine Derivatives: These compounds have a thiazole ring fused to the pyrimidine ring and exhibit diverse biological activities.
Uniqueness
The combination of these substituents can enhance its utility in the synthesis of complex organic molecules and materials .
Propiedades
Fórmula molecular |
C10H6BrClN2 |
|---|---|
Peso molecular |
269.52 g/mol |
Nombre IUPAC |
2-bromo-5-(2-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H6BrClN2/c11-10-13-5-7(6-14-10)8-3-1-2-4-9(8)12/h1-6H |
Clave InChI |
FQBVBQYZIFLITE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN=C(N=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















